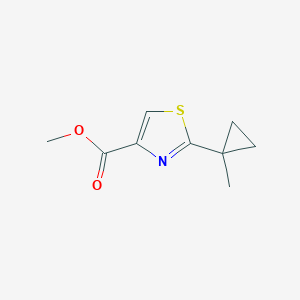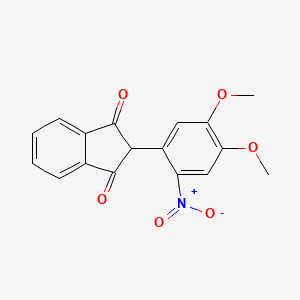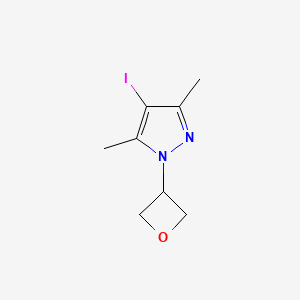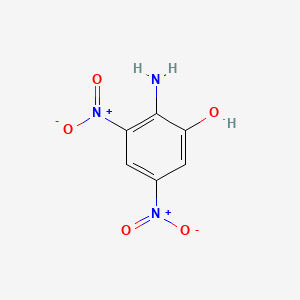
8-Bromo-4-chloro-2,5-dimethylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-chloro-2,5-dimethylquinazoline is a chemical compound with the molecular formula C10H8BrClN2 and a molecular weight of 271.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological and pharmacological activities. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring, and they have been widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 8-Bromo-4-chloro-2,5-dimethylquinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of 2,5-dimethylquinazoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-Bromo-4-chloro-2,5-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Bromo-4-chloro-2,5-dimethylquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Some quinazoline derivatives are used in the development of pharmaceuticals for treating various diseases, including cancer and cardiovascular disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-4-chloro-2,5-dimethylquinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some quinazoline compounds inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-4-chloro-2,5-dimethylquinazoline can be compared with other similar compounds, such as:
8-Bromo-2,4-dichloroquinazoline: This compound has similar halogen substituents but differs in the position of the chlorine atoms.
2,5-Dimethylquinazoline: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
4-Chloro-2,5-dimethylquinazoline: Similar structure but lacks the bromine atom, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C10H8BrClN2 |
|---|---|
Molekulargewicht |
271.54 g/mol |
IUPAC-Name |
8-bromo-4-chloro-2,5-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-4-7(11)9-8(5)10(12)14-6(2)13-9/h3-4H,1-2H3 |
InChI-Schlüssel |
KLSPTCGAJMDKOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)








